molecular formula C13H13NO B2533147 2-Methyl-6-phenylmethoxypyridine CAS No. 108279-32-9

2-Methyl-6-phenylmethoxypyridine

Cat. No.: B2533147
CAS No.: 108279-32-9
M. Wt: 199.253
InChI Key: RQWZQWXVNZBQFF-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylmethoxypyridine is an organic compound with the molecular formula C12H13NO It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a phenylmethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylmethoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with phenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the phenylmethoxy group.

Another method involves the use of acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts . This single-step synthesis is advantageous for industrial production due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques. This method offers several benefits, including shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst in a low boiling point alcohol, such as 1-propanol, at high temperatures, has been shown to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylmethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted phenylmethoxypyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-6-phenylmethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylmethoxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylpyridine: Lacks the methoxy group, leading to different chemical properties and reactivity.

    2-Methyl-6-methoxypyridine: Lacks the phenyl group, resulting in different biological activities and applications.

    Phenylmethoxypyridine: Lacks the methyl group, affecting its chemical stability and reactivity.

Uniqueness

2-Methyl-6-phenylmethoxypyridine is unique due to the presence of both the methyl and phenylmethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZQWXVNZBQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877160
Record name 2-Benzyloxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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